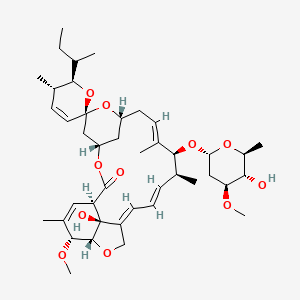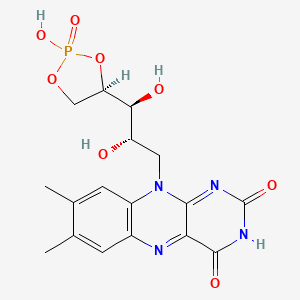
Riboflavin cyclic-4',5'-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Riboflavin cyclic 4',5'-phosphate is a flavin mononucleotide that is riboflavin (vitamin B2) in which the 4' and 5' hydroxy groups have been converted into a cyclic hydrogen phosphate ester. It has a role as a metabolite. It is a ribitol phosphate and a flavin mononucleotide. It derives from a riboflavin. It is a conjugate acid of a riboflavin cyclic 4',5'-phosphate(2-).
Riboflavin cyclic-4', 5'-phosphate, also known as CFMN or cyclic flavin mononucleotide, belongs to the class of organic compounds known as flavins. Flavins are compounds containing a flavin (7, 8-dimethyl-benzo[g]pteridine-2, 4-dione) moiety, with a structure characterized by an isoalloaxzine tricyclic ring. Riboflavin cyclic-4', 5'-phosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Riboflavin cyclic-4', 5'-phosphate can be converted into riboflavin. Outside of the human body, riboflavin cyclic-4', 5'-phosphate can be found in a number of food items such as ostrich fern, cucumber, pak choy, and evening primrose. This makes riboflavin cyclic-4', 5'-phosphate a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
1. Biological Occurrence and Quantification
Riboflavin cyclic-4',5'-phosphate (cyclic FMN or cFMN) is known to form in vitro from FAD by rat liver enzymes. Researchers have successfully quantified cFMN in rat liver extracts at nanomolar concentrations, confirming its presence in biological tissues. The identification of cFMN was meticulous, involving HPLC and fluorimetric detection methods (Canales et al., 2005).
2. Enzymic Formation from FAD
A specific low-Km FMN cyclase in rat liver has been identified for the formation of riboflavin cyclic-4',5'-phosphate from FAD. This novel enzyme, tentatively named FAD-AMP lyase (cyclizing) or FMN cyclase, suggests an enzymic pathway for flavins in mammals, indicating the biological relevance of 4',5'-cFMN, potentially as a flavocoenzyme or regulatory signal (Fraiz et al., 1998).
3. Novel Synthesis Approaches
In a study from 1959, a novel synthesis of riboflavin cyclic-4',5'-phosphate was explored through the alcoholysis reaction of catechol cyclic phosphate with riboflavin. This synthesis method provided insights into potential industrial applications for the production of riboflavin derivatives (Ukita & Nagasawa, 1959).
4. Riboflavin Biosynthesis Mechanism
Studies on L-3,4-dihydroxy-2-butanone 4-phosphate synthase, crucial for riboflavin biosynthesis, revealed significant details about the mechanism of riboflavin precursor formation. Understanding this mechanism is essential for grasping the overall pathway of riboflavin biosynthesis, which includes the formation of riboflavin cyclic-4',5'-phosphate (Volk & Bacher, 1991).
Eigenschaften
Produktname |
Riboflavin cyclic-4',5'-phosphate |
|---|---|
Molekularformel |
C17H19N4O8P |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
10-[(2S,3S)-2,3-dihydroxy-3-[(4R)-2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]propyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H19N4O8P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12-6-28-30(26,27)29-12/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,26,27)(H,20,24,25)/t11-,12+,14-/m0/s1 |
InChI-Schlüssel |
CVZKYDYRJQYYDJ-SCRDCRAPSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@H]4COP(=O)(O4)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C4COP(=O)(O4)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



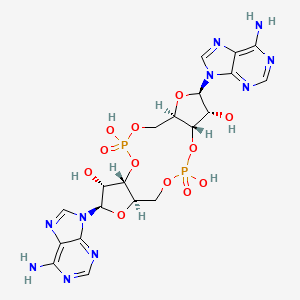
![(1R,4R,7S,9R)-4-benzyl-9-[3-[[(2S,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]methyl]-1H-indol-7-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1251591.png)

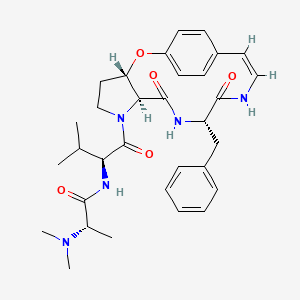
![N-[2-methyl-5-(methylcarbamoyl)phenyl]-2-{[(1R)-1-methylpropyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B1251596.png)

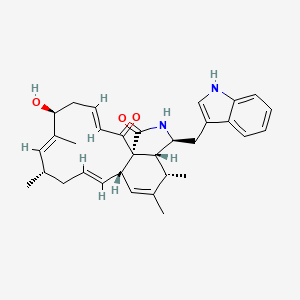
![[18F]-Fluorodeoxyglucose](/img/structure/B1251600.png)
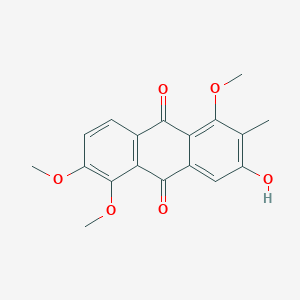
![(3R,4S,7R,10R)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1251605.png)
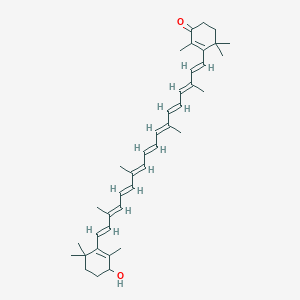
![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1251608.png)
